molecular formula C19H19N3O B11102638 (4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one

Cat. No.: B11102638
M. Wt: 305.4 g/mol
InChI Key: URDNNVBMAJZNMO-UHFFFAOYSA-N
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Description

(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound with a unique structure that includes a benzylamino group, a methylidene group, and a dihydropyrazolone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step organic reactions. One common method includes the condensation of benzylamine with an appropriate aldehyde to form the benzylamino intermediate. This intermediate is then reacted with a pyrazolone derivative under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch processes where the reactants are combined in reactors under optimized conditions. The use of continuous flow reactors can also be explored to enhance efficiency and scalability. Purification steps such as crystallization, distillation, or chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.

Mechanism of Action

The mechanism of action of (4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(4Z)-4-[(benzylamino)methylidene]-5-methyl-2-(4-methylphenyl)-2,4-dihydro-3H-pyrazol-3-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its dihydropyrazolone core and benzylamino group make it a versatile compound for various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C19H19N3O

Molecular Weight

305.4 g/mol

IUPAC Name

4-(benzyliminomethyl)-5-methyl-2-(4-methylphenyl)-1H-pyrazol-3-one

InChI

InChI=1S/C19H19N3O/c1-14-8-10-17(11-9-14)22-19(23)18(15(2)21-22)13-20-12-16-6-4-3-5-7-16/h3-11,13,21H,12H2,1-2H3

InChI Key

URDNNVBMAJZNMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=C(N2)C)C=NCC3=CC=CC=C3

Origin of Product

United States

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